

# Application Notes and Protocols for PF-05198007 in Neuronal Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-05198007	
Cat. No.:	B10854007	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-05198007** is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a key target for analgesic drug development. **PF-05198007** serves as a valuable pharmacological tool to investigate the specific contribution of Nav1.7 to neuronal excitability and nociceptive signaling. These application notes provide detailed protocols for utilizing **PF-05198007** in patch clamp experiments on neuronal cells, particularly dorsal root ganglion (DRG) neurons, to characterize its effects on ion channel function and cellular excitability.

## **Mechanism of Action**

**PF-05198007** selectively blocks the Nav1.7 channel, which is predominantly expressed in peripheral sensory neurons. By inhibiting the influx of sodium ions through Nav1.7, **PF-05198007** raises the threshold for action potential initiation and can attenuate the firing of nociceptive neurons. This selective inhibition allows for the functional isolation and study of Nav1.7-mediated currents in neurons that express multiple subtypes of voltage-gated sodium channels.



**Data Presentation** 

Electrophysiological Effects of PF-05198007 on Small-

**Diameter DRG Neurons** 

Parameter	Control	PF-05198007 (30 nM) Reference
Voltage-Clamp		
TTX-S Current Inhibition	-	83.0 ± 2.7%
Current-Clamp		
Rheobase	173 ± 37 pA	239 ± 47 pA
Action Potential Threshold	-27.8 ± 2.0 mV	-22.8 ± 1.6 mV
Spike Amplitude	43.0 ± 3.3 mV	37.7 ± 3.9 mV
Upstroke Slope	137 ± 19 mV/ms	86 ± 11 mV/ms
Action Potential Firing	Repetitive	Transient or Blocked

# Experimental Protocols Preparation of Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies commonly used for studying peripheral neurons.

#### Materials:

- Adult mouse
- Papain and Dispase II
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)



- Penicillin/Streptomycin
- Laminin-coated coverslips

#### Procedure:

- Euthanize an adult mouse according to institutional guidelines.
- Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12.
- Transfer the ganglia to a solution containing papain and Dispase II and incubate at 37°C for 30-45 minutes.
- Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
- Layer the cell suspension over a BSA gradient and centrifuge to separate neurons from myelin and debris.
- Resuspend the neuronal pellet in DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin.
- Plate the dissociated neurons onto laminin-coated coverslips and incubate at 37°C in a 5% CO2 atmosphere.
- Allow the neurons to adhere and recover for at least 2 hours before performing patch clamp recordings.

## **Whole-Cell Patch Clamp Recordings**

This protocol provides a general framework for both voltage-clamp and current-clamp recordings. Specific voltage protocols should be tailored to the experimental aims.

#### Solutions:



Solution	Component	Concentration (mM)
External Solution (aCSF)	NaCl	126
KCI	3	
MgSO4	2	
CaCl2	2	_
NaH2PO4	1.25	
NaHCO3	26.4	
Glucose	10	
Internal Solution (K-Gluconate based)	K-Gluconate	115
NaCl	4	
Mg-ATP	2	_
Na-GTP	0.3	_
HEPES	40	

Note: The external solution should be continuously bubbled with 95% O2 / 5% CO2. The pH of the internal solution should be adjusted to 7.2 with KOH and osmolarity to  $\sim$ 270 mOsm.

#### Procedure:

- Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M $\Omega$  when filled with the internal solution.
- Approach a small-diameter neuron (typically <25  $\mu$ m) with the patch pipette while applying positive pressure.



- Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
- Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting recordings.

## **Voltage-Clamp Protocol to Isolate Nav1.7 Currents**

Objective: To measure the effect of **PF-05198007** on tetrodotoxin-sensitive (TTX-S) sodium currents, largely carried by Nav1.7.

#### Procedure:

- Clamp the neuron at a holding potential of -90 mV.
- To isolate TTX-S currents, other sodium channel subtypes can be blocked pharmacologically. For instance, to block Nav1.8, A-803467 (1 μM) can be included in the external solution.
- Apply depolarizing voltage steps (e.g., in 10 mV increments from -80 mV to +40 mV for 50 ms) to elicit sodium currents.
- · Record baseline TTX-S currents.
- Perfuse the chamber with aCSF containing **PF-05198007** (e.g., 30 nM) for 5-10 minutes.
- Repeat the voltage-step protocol to record sodium currents in the presence of the inhibitor.
- A washout period with drug-free aCSF can be performed to assess the reversibility of the block.

## **Current-Clamp Protocol to Assess Neuronal Excitability**

Objective: To determine the effect of **PF-05198007** on action potential firing properties.

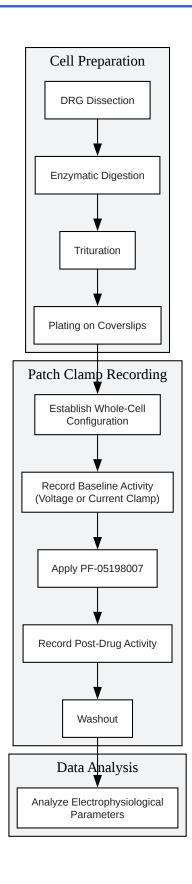
#### Procedure:



- Switch to current-clamp mode and hold the neuron at approximately -70 mV by injecting a small holding current if necessary.
- Rheobase Measurement: Apply a series of incrementally larger current steps (e.g., 20 ms duration) until an action potential is elicited. The minimum current required is the rheobase.
- Action Potential Waveform Analysis: Elicit single action potentials by injecting a current step
  of approximately 1.3 times the rheobase for 20 ms at a low frequency (e.g., 0.1 Hz).
- Record baseline rheobase and action potential characteristics (threshold, amplitude, upstroke slope).
- Perfuse with aCSF containing PF-05198007 (e.g., 30 nM).
- Re-measure the rheobase and record changes in the action potential waveform. In some neurons, PF-05198007 may lead to a complete block of action potential firing.

## **Mandatory Visualizations**

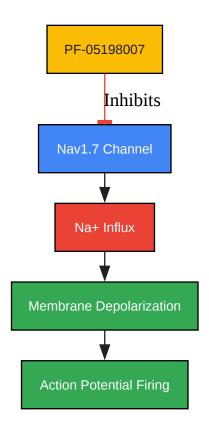




Click to download full resolution via product page

Caption: Experimental workflow for patch clamp analysis of **PF-05198007**.





Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols for PF-05198007 in Neuronal Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854007#pf-05198007-patch-clamp-protocol-forneuronal-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com